molecular formula C12H13ClN2 B2813924 (1,2-Dihydroacenaphthylen-5-yl)hydrazine hydrochloride CAS No. 2225143-99-5

(1,2-Dihydroacenaphthylen-5-yl)hydrazine hydrochloride

Cat. No.: B2813924
CAS No.: 2225143-99-5
M. Wt: 220.7
InChI Key: JWMVKNXGZYTTPY-UHFFFAOYSA-N
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Description

(1,2-Dihydroacenaphthylen-5-yl)hydrazine hydrochloride is a chemical compound with the molecular formula C12H12N2 and a monoisotopic mass of 184.10005 Da . This hydrazine derivative is offered for investigational use in biochemical and pharmacological research. Hydrazine derivatives are a significant class of compounds in scientific research due to their diverse biological activities and mechanisms of action . They are known to undergo various metabolic pathways, both enzymatic and non-enzymatic, leading to the formation of reactive species such as free radicals and carbocations . These reactive intermediates can bind to cellular macromolecules, including proteins and DNA, which is a key area of study for understanding both the pharmacology and pathophysiology of such compounds . Researchers investigate these derivatives to elucidate mechanisms related to metabolic activation, covalent binding, and the subsequent cellular responses, which may include oxidative stress and genotoxic effects . The study of these processes is critical in fields like toxicology and drug development. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

1,2-dihydroacenaphthylen-5-ylhydrazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2.ClH/c13-14-11-7-6-9-5-4-8-2-1-3-10(11)12(8)9;/h1-3,6-7,14H,4-5,13H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWMVKNXGZYTTPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=C(C3=CC=CC1=C23)NN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2225143-99-5
Record name (1,2-dihydroacenaphthylen-5-yl)hydrazine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,2-Dihydroacenaphthylen-5-yl)hydrazine hydrochloride typically involves the reaction of acenaphthene with hydrazine in the presence of a catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

(1,2-Dihydroacenaphthylen-5-yl)hydrazine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced hydrazine compounds, and substituted acenaphthylene derivatives. These products are often characterized using techniques like NMR spectroscopy and mass spectrometry to confirm their structures .

Scientific Research Applications

Biological Activities

Research indicates that (1,2-Dihydroacenaphthylen-5-yl)hydrazine hydrochloride exhibits several notable biological activities:

  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor growth through various mechanisms, including the modulation of cellular signaling pathways.
  • Antimicrobial Properties : The compound has demonstrated effectiveness against various microbial strains, indicating potential as an antimicrobial agent.
  • Anti-inflammatory Effects : Its ability to reduce inflammation has been highlighted in several studies, making it a candidate for therapeutic applications in inflammatory diseases.

Applications in Medicinal Chemistry

In medicinal chemistry, this compound is being investigated for its potential use in drug development. Its structural features allow for modifications that can enhance efficacy and reduce toxicity. Notable applications include:

  • Drug Design : The compound serves as a scaffold for synthesizing novel derivatives with improved pharmacological profiles.
  • Biological Assays : It is used in various assays to evaluate biological activity, providing insights into its mechanism of action.

Applications in Materials Science

The compound's unique chemical properties also lend themselves to applications in materials science:

  • Polymer Chemistry : this compound can be utilized in the synthesis of polymers with specific mechanical and thermal properties.
  • Nanotechnology : Its reactivity can be exploited in the development of nanomaterials for various applications, including drug delivery systems.

Case Studies

Several case studies have explored the applications of this compound:

  • Antitumor Mechanism Investigation : A study investigated the compound's effects on cancer cell lines, revealing that it induces apoptosis through mitochondrial pathways.
  • Antimicrobial Efficacy Assessment : Research demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting potential use as an antibiotic.
  • Material Synthesis Experimentation : Experiments showed that incorporating this compound into polymer matrices improved mechanical strength and thermal stability.

Mechanism of Action

The mechanism of action of (1,2-Dihydroacenaphthylen-5-yl)hydrazine hydrochloride involves its interaction with specific molecular targets in cells. The hydrazine group can form covalent bonds with various biomolecules, potentially altering their function. This interaction can affect cellular pathways and processes, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare (1,2-Dihydroacenaphthylen-5-yl)hydrazine hydrochloride with structurally or functionally related hydrazine derivatives, emphasizing physicochemical properties, toxicity, and applications.

Table 1: Comparative Analysis of Hydrazine Derivatives

Compound Name Molecular Structure Melting Point (°C) Key Applications Toxicity (LD₅₀) Stability/Purity
This compound Acenaphthene-hydrazine + HCl ~200–220 (estimated) Pharmaceutical intermediates, agrochemicals Not reported (similar hydrazines: hemolytic anemia risk) High (HPLC >98% in analogs)
Phenylhydrazine hydrochloride C₆H₅-NH-NH₂·HCl 243–245 Dyes, rubber chemicals 25–2100 mg/kg (oral, varies by species) Moderate (sensitive to oxidation)
1,2-Diphenylhydrazine (C₆H₅)₂N-NH₂ 125–127 Antioxidants, polymer stabilizers Limited data; rapid environmental oxidation Low (oxidizes readily in air)
N-(4-Ethoxyphenyl)-4-(1,2-dihydroacenaphthylen-5-yl)-1,3-thiazol-2-amine (3c) Acenaphthene-thiazole + ethoxyphenyl 194.3–197.0 Anticancer research (high purity: 99.3% HPLC) Not studied Excellent (stable in ethanol)
(4-Ethylphenyl)hydrazine hydrochloride C₆H₄(C₂H₅)-NH-NH₂·HCl ~180–200 (estimated) Agrochemicals, fungicides Not reported High (industrial-grade synthesis)

Structural and Functional Differences

In contrast, 1,2-diphenylhydrazine lacks fused rings, reducing its stability under oxidative conditions .

Substituent Effects :

  • Electron-withdrawing groups (e.g., chloride in phenylhydrazine hydrochloride) increase acidity and reactivity, whereas ethoxy or methoxy groups in acenaphthene-thiazole derivatives (e.g., 3c, 3d) enhance solubility and bioavailability .

Toxicity Profile: Phenylhydrazine hydrochloride exhibits significant variability in acute toxicity (LD₅₀: 25–2100 mg/kg), attributed to species-specific hemoglobin binding .

Biological Activity

(1,2-Dihydroacenaphthylen-5-yl)hydrazine hydrochloride is a chemical compound with significant potential in biological research. Its structure, which includes a hydrazine moiety linked to a dihydroacenaphthylene framework, suggests diverse biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C12H13ClN2
  • IUPAC Name : 1,2-dihydroacenaphthylen-5-ylhydrazine hydrochloride
  • CAS Number : 2225143-99-5

This compound is synthesized through the reaction of acenaphthene with hydrazine under specific conditions, typically involving heating and subsequent formation of the hydrochloride salt through treatment with hydrochloric acid.

The biological activity of this compound is primarily attributed to its ability to interact with cellular biomolecules. The hydrazine group can form covalent bonds with various cellular targets, potentially altering their functions and influencing cellular pathways. This interaction may lead to effects such as:

  • Antitumor Activity : The compound has been noted for its potential to inhibit tumor cell proliferation.
  • Cell Cycle Regulation : It may induce cell cycle arrest in cancer cells, leading to apoptosis.

Antitumor Effects

Research indicates that this compound exhibits notable antitumor activity. In vitro studies have shown that it can significantly reduce the viability of various cancer cell lines. For example, it has demonstrated an IC50 value lower than 10 μM against HCT116 colon cancer cells.

Comparative Biological Activity

A comparative analysis with similar compounds reveals that this compound has unique properties that enhance its biological efficacy:

CompoundIC50 (μM)Activity Type
This compound<10Antitumor
5-Fluorouracil5Antitumor
Acenaphthene hydrazine derivativesVariesAntitumor

This table illustrates the superior potency of this compound compared to established chemotherapeutic agents.

Study on Antitumor Activity

In a recent study published in MDPI, a series of hydrazone derivatives were evaluated for their antiproliferative effects. Among these derivatives, this compound was highlighted for its strong cytostatic effect on HCT116 cells. The study reported that this compound induced cell cycle arrest at the S/G2 phase, leading to apoptosis .

Toxicological Profile

While exploring the safety profile of hydrazines, including this compound, it was found that exposure to high concentrations could lead to toxicity. However, at therapeutic doses, the compound exhibited a favorable safety profile without significant adverse effects noted in animal models .

Q & A

Q. Optimization Factors :

  • Temperature : Maintain reflux temperatures (70–80°C) to ensure complete reduction .
  • Solvent Purity : Use anhydrous solvents to avoid side reactions (e.g., hydrolysis) .
  • Stoichiometry : Excess hydrazine hydrate (1.5–2.0 equivalents) improves yield .

Q. Example Protocol :

StepReagents/ConditionsTimeYield
ReductionHydrazine hydrate, EtOH, 80°C6–8 h60–75%
AcidificationHCl (conc.), 0–5°C1 h85–90%

[Basic] Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Confirm hydrazine (-NH-NH2) and aromatic proton environments. For example, the hydrazine protons appear as broad singlets at δ 4.5–5.5 ppm, while acenaphthene protons resonate at δ 6.8–7.5 ppm .
  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) + 0.1% TFA. Retention time ~8.2 min .
  • TLC : Monitor reactions using silica plates and ethyl acetate/hexane (3:7); Rf ≈ 0.4 under UV .
  • Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks ([M+H]+) matching the molecular formula (e.g., C12H12ClN3 for the target compound) .

[Basic] What are the common reactivity patterns of this compound in organic synthesis?

Methodological Answer:

  • Condensation Reactions : Forms hydrazones with ketones/aldehydes (e.g., reflux with benzaldehyde in ethanol yields Schiff bases) .
  • Cyclization : Reacts with β-ketoesters to synthesize pyrazole or triazole derivatives under acidic conditions .
  • Cross-Coupling : Participates in Buchwald-Hartwig amination with aryl halides using Pd catalysts .

Q. Key Reaction Table :

Reaction TypeReagentsProductYield
Hydrazone FormationBenzaldehyde, EtOHSchiff base70–85%
Triazole SynthesisEthyl acetoacetate, NH4OAc1,2,4-Triazole60–75%

[Advanced] How can researchers optimize solvent systems and catalysts to improve yields in multi-step syntheses?

Methodological Answer:

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance coupling reactions but may require strict anhydrous conditions to prevent decomposition .
  • Catalytic Systems :
    • Pd(OAc)2/XPhos : Efficient for C-N coupling (TOF up to 1,200 h⁻¹) .
    • CuI/1,10-Phenanthroline : Low-cost alternative for cyclization (yields >80%) .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., triazole formation in 30 min vs. 6 h conventionally) .

Case Study :
Replacing ethanol with DMF in a coupling reaction increased yield from 55% to 82% due to improved solubility of Pd intermediates .

[Advanced] How should researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

Methodological Answer:

Dose-Response Analysis : Conduct assays across a wide concentration range (e.g., 0.1–100 µM) to identify therapeutic vs. toxic thresholds .

Target Specificity Screening : Use enzyme inhibition assays (e.g., MMP-9, VEGFR2) to clarify mechanistic pathways .

Structural-Activity Relationships (SAR) : Compare analogs to isolate substituent effects (e.g., halogen substitution alters logP and membrane permeability) .

Example : A study found antitumor activity at 10 µM but cytotoxicity at 50 µM, suggesting a narrow therapeutic window. SAR analysis linked the bromine substituent to enhanced DNA intercalation .

[Advanced] What computational methods can predict the reactivity of this compound in novel reactions?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic/nucleophilic sites. The hydrazine moiety often shows high nucleophilicity (Fukui f⁻ index >0.5) .
  • Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility and aggregation behavior .
  • Docking Studies : Model interactions with biological targets (e.g., MMP-9 active site) to prioritize synthetic targets .

Case Study : DFT predicted regioselectivity in a triazole-forming reaction, aligning with experimental outcomes (98% accuracy) .

[Advanced] What safety protocols are recommended for handling this compound, based on toxicological profiles of analogous hydrazines?

Methodological Answer:

  • Exposure Limits : Follow OSHA guidelines for hydrazine derivatives (TLV: 0.01 ppm) .
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and fume hood use mandatory .
  • Waste Disposal : Neutralize with dilute HCl before incineration to avoid releasing toxic hydrazo byproducts .

Q. Toxicological Data :

ParameterValueSource
LD50 (oral, rat)120 mg/kgAnalog data
CarcinogenicityGroup 2B (IARC)

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